1H-indol-3-yl[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone
Description
1H-Indol-3-yl[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone is a heterocyclic compound featuring three key structural motifs:
- An indole core (1H-indol-3-yl), known for its role in serotonin-related pharmacology.
- A piperidine ring linked via a methanone bridge, which enhances conformational flexibility and binding affinity.
This compound is of interest due to its hybrid structure, combining pharmacophores associated with central nervous system (CNS) activity (indole) and kinase inhibition (triazolopyridine) .
Properties
IUPAC Name |
1H-indol-3-yl-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O/c26-20(16-13-21-17-6-2-1-5-15(16)17)24-11-8-14(9-12-24)19-23-22-18-7-3-4-10-25(18)19/h1-7,10,13-14,21H,8-9,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPQWWSWJRVGFDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C3N2C=CC=C3)C(=O)C4=CNC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1H-indol-3-yl[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone typically involves multicomponent reactions (MCRs), which are known for their efficiency and sustainability . These reactions allow for the combination of multiple starting materials in a single step, reducing the need for intermediate purification and minimizing solvent use. The specific synthetic route for this compound may involve the reaction of 1H-indole-3-carbaldehyde with other precursors under controlled conditions .
Chemical Reactions Analysis
1H-indol-3-yl[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Coupling Reactions: The inherent functional groups in the compound allow for C–C and C–N coupling reactions, which are essential for forming complex molecular structures.
Scientific Research Applications
Medicinal Chemistry Applications
1. Inhibition of Protein Kinases
One of the primary applications of compounds structurally related to 1H-indol-3-yl[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone is as inhibitors of protein kinases. Specifically, derivatives have shown potent inhibitory activity against GSK-3β (Glycogen Synthase Kinase 3 Beta), which is implicated in various neurodegenerative diseases. For instance, a study demonstrated that certain analogs significantly reduced Tau phosphorylation in primary neurons and exhibited neuroprotective effects in models of cerebral ischemia .
2. Treatment of Inflammatory Diseases
Compounds derived from the triazolo-pyridine framework are noted for their ability to inhibit p38 mitogen-activated protein kinase (MAPK), a key player in inflammatory responses. New derivatives have been developed that exhibit significant anti-inflammatory properties, indicating their potential use in treating conditions such as rheumatoid arthritis and other inflammatory disorders .
Pharmacological Insights
1. Antidepressant Activity
The triazolopyridine derivatives have been linked to antidepressant effects due to their interaction with serotonin receptors. For example, Trazodone, a well-known antidepressant, shares structural similarities with these compounds and provides insights into the potential therapeutic applications of this compound in treating mood disorders .
2. Neuroprotective Effects
The neuroprotective properties of this compound class are further supported by research indicating that they can prevent neuronal death under stress conditions such as glutamate toxicity and oxygen-glucose deprivation. These findings suggest that they may be useful in developing therapies for neurodegenerative diseases like Alzheimer's and Parkinson's disease .
Structural and Optical Properties
Understanding the structural characteristics of this compound is crucial for its application. Studies employing X-ray crystallography have elucidated its molecular geometry and stability under various conditions. The insights gained from these studies can inform modifications to enhance bioactivity or reduce toxicity .
Case Studies and Empirical Data
Mechanism of Action
The mechanism of action of 1H-indol-3-yl[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone involves its interaction with specific molecular targets and pathways. The indole nucleus in the compound allows it to bind with high affinity to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes such as cell proliferation, apoptosis, and immune responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with analogs reported in the literature, emphasizing structural variations, physicochemical properties, and biological activities:
Key Structural and Functional Differences
Indole vs. Non-Indole Derivatives
- The indole group in the target compound distinguishes it from analogs like 49 (trifluoromethylphenyl) and 48 (cyanophenyl). Indole’s aromatic π-system and hydrogen-bonding capacity may enhance interactions with CNS targets like serotonin receptors .
- 49 and 48, with electron-withdrawing groups (trifluoromethyl, cyano), exhibit higher metabolic stability and RBP4 antagonism due to increased lipophilicity .
Triazolopyridine vs. Triazolopyrazine
- Replacement of triazolopyridine with triazolopyrazine (as in ’s compound) introduces a nitrogen-rich pyrazine ring, altering electron distribution and kinase selectivity .
Linker Modifications
Biological Activity
The compound 1H-indol-3-yl[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone , often referred to as a derivative of indole and triazolo-pyridine, has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Structure and Composition
The compound's structure can be broken down into several key components:
- Indole moiety : Known for its diverse biological activities.
- Triazolo-pyridine : A heterocyclic compound that enhances pharmacological properties.
- Piperidine ring : Contributes to the overall stability and bioactivity.
Molecular Formula
The molecular formula for this compound is , with a molecular weight of approximately 313.37 g/mol.
Research indicates that compounds similar to This compound may exhibit various mechanisms of action:
- Inhibition of Enzymes : Many derivatives have shown potential as inhibitors of key enzymes like GSK-3β and RORγt.
- Cytokine Modulation : Some studies suggest these compounds can modulate cytokine production, particularly IL-17A, which is significant in autoimmune diseases such as psoriasis.
In Vitro Studies
A study on related triazolo-pyridine derivatives demonstrated potent inhibitory activity against RORγt with an IC50 value of 41 nM. This suggests that the compound may effectively inhibit pathways involved in inflammatory responses .
In Vivo Studies
In vivo evaluations in mouse models have shown that similar compounds can suppress IL-17A production in a dose-dependent manner. For instance, a derivative was tested at doses of 3, 10, 30, and 100 mg/kg, resulting in significant inhibition of IL-17A production .
Case Studies
Several case studies highlight the biological activity of similar compounds:
- GSK-3β Inhibition : A series of indole-triazolo-pyridine maleimides were synthesized and evaluated for their GSK-3β inhibitory activities. Most compounds exhibited high potency, indicating potential therapeutic applications in cancer treatment .
- Cytotoxicity Against Cancer Cells : Research on imidazo[1,2-a]pyridine derivatives demonstrated cytotoxic effects against HeLa cells, with LED values ranging from 25 to 100 μM for various compounds. This suggests potential applications in cancer therapy .
Summary of Biological Activities
| Activity Type | Compound Derivative | IC50 Value (nM) | Biological Implication |
|---|---|---|---|
| RORγt Inhibition | Triazolo-pyridine | 41 | Anti-inflammatory effects |
| IL-17A Suppression | Indole derivative | 130 | Potential treatment for autoimmune diseases |
| GSK-3β Inhibition | Maleimide derivative | Not specified | Cancer treatment potential |
Q & A
Q. What are the recommended synthetic routes for 1H-indol-3-yl[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step protocols, including coupling reactions between triazolo-pyridine and piperidine-indole moieties. Key steps include:
- Coupling Reactions : Use of HBTU (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and i-PrNEt (N,N-diisopropylethylamine) for amide bond formation .
- Microwave-Assisted Synthesis : For time-sensitive steps (e.g., palladium-catalyzed cross-coupling), microwave irradiation at 130°C in DMF with catalysts like Pd(PPh3)4 reduces reaction time .
- Purification : Silica gel chromatography (0–70% EtOAc/hexanes) and recrystallization yield >95% purity .
Optimization Tips : Adjust solvent polarity (DMF for polar intermediates, THF for Grignard reactions) and use Fe(acac)3 as a catalyst for methyl group incorporation .
Q. How should structural characterization be performed to confirm the compound’s identity and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : 1H NMR (300 MHz, CDCl3) is critical for verifying connectivity. Key signals include δ 8.92 ppm (triazolo-pyridine proton) and δ 5.70 ppm (piperidine methanone proton) .
- Mass Spectrometry (MS) : ESI+ confirms molecular weight (e.g., m/z 389 [M+H]+ for methyl-substituted analogs) .
- HPLC : Use method A (C18 column, gradient elution) to assess purity (>98% AUC) and retention time (tR = 14.1 min) .
Q. What preliminary biological assays are recommended to screen for pharmacological activity?
Methodological Answer:
- In Vitro Kinase Inhibition : Test against Pim-1 kinase using fluorescence polarization assays. IC50 values from similar triazolo-pyridine derivatives range from 0.1–10 µM .
- Cell Viability Assays : Use MTT assays on cancer cell lines (e.g., HCT-116, MCF-7) to evaluate antitumor potential. Compare with reference compounds like PKI-402 .
- Solubility Screening : Measure logP values via shake-flask method to guide formulation strategies .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance target affinity?
Methodological Answer:
- Substituent Variation : Introduce electron-withdrawing groups (e.g., -CF3) at the triazolo-pyridine 6-position to enhance kinase binding. Compare with analogs like compound 49 (methyl substitution, IC50 = 12 nM) .
- Scaffold Hopping : Replace indole with pyrrolidine or cyclopentane moieties to assess conformational effects on target engagement .
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding poses with retinol-binding protein (RBP4) or kinase active sites .
Q. How should contradictory NMR or MS data be resolved during structural validation?
Methodological Answer:
- 2D NMR Techniques : Employ COSY and HSQC to resolve overlapping signals (e.g., piperidine methanone protons) and confirm stereochemistry .
- High-Resolution MS (HRMS) : Resolve isotopic patterns (e.g., chlorine isotopes in compound 35: m/z 408.9, 410.8, 412.0) to distinguish impurities .
- X-ray Crystallography : For ambiguous cases, grow single crystals in EtOAc/hexanes and validate bond lengths/angles .
Q. What strategies improve pharmacokinetic properties, such as bioavailability or metabolic stability?
Methodological Answer:
- Prodrug Design : Introduce ester groups (e.g., ethyl 6-bromo-triazolo-pyridine carboxylate) to enhance solubility, followed by in vivo hydrolysis .
- Metabolite Identification : Use liver microsomes (human/rat) and LC-MS/MS to detect oxidative metabolites (e.g., hydroxylation at indole C5) .
- Plasma Protein Binding Assays : Equilibrium dialysis to measure % binding and adjust logD values via substituent modification .
Q. How can target engagement and mechanism of action be validated in preclinical models?
Methodological Answer:
- In Vivo Efficacy : Test in xenograft models (e.g., colorectal cancer) at 10–50 mg/kg doses. Monitor tumor volume reduction vs. vehicle controls .
- Biochemical Assays : Use surface plasmon resonance (SPR) to measure binding kinetics (KD, kon/koff) with purified targets like RBP4 .
- Transcriptomic Profiling : RNA-seq on treated vs. untreated cells to identify downstream pathways (e.g., apoptosis markers BAX/BCL-2) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
